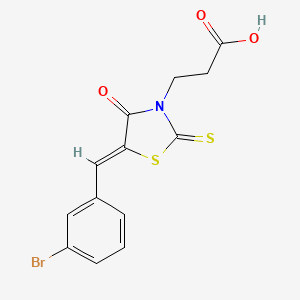

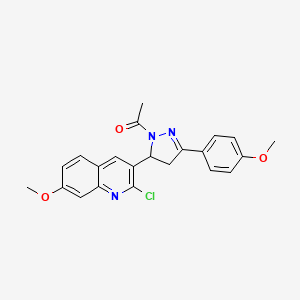

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibiotic Synthesis

The compound’s structure suggests potential as a precursor for the synthesis of β-lactam antibiotics. These antibiotics play a crucial role in treating bacterial infections. Researchers can explore its use as a building block in antibiotic production, contributing to the development of novel antimicrobial agents .

Enzyme-Catalyzed Cascade Reactions

Recent studies have demonstrated the utility of this compound in enzyme-catalyzed cascade reactions. Specifically, a co-immobilized multienzyme system involving three enzymes—d-amino acid amino transaminase (bcDAAT), d-lactate dehydrogenase (lhD-LDH), and formate dehydrogenase (cbFDH)—was successfully employed. The immobilization protocol on glutaraldehyde-activated amino polymer beads allowed for stable and scalable synthesis of ®-2-amino-3-(2-bromophenyl)propanoic acid. This approach could serve as a platform for manufacturing d-amino acids, which are essential for pharmaceuticals and fine chemicals .

Pharmaceutical Intermediates

As a thiazolidinone derivative, this compound may serve as a valuable intermediate in pharmaceutical synthesis. Researchers can explore its potential in designing new drugs or optimizing existing drug candidates. Its unique structure could contribute to the development of targeted therapies .

Peptide Chemistry

Given its amino acid-like structure, this compound could find applications in peptide chemistry. Researchers may investigate its role in peptide coupling reactions, peptide bond formation, or peptide modification. Its incorporation into peptide sequences could lead to bioactive peptides with specific functions .

Organic Synthesis

Organic chemists can explore the reactivity of this compound in various synthetic pathways. Its thiazolidinone moiety, combined with the bromophenyl group, offers opportunities for diverse transformations. Investigating its behavior under different reaction conditions could yield novel compounds with interesting properties .

Catalysis and Green Chemistry

The compound’s sulfur-containing thiazolidinone ring may participate in catalytic processes. Researchers can explore its potential as a catalyst or co-catalyst in green chemistry reactions. Its stability and reactivity profile make it an intriguing candidate for sustainable chemical transformations .

Propiedades

IUPAC Name |

3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S2/c14-9-3-1-2-8(6-9)7-10-12(18)15(13(19)20-10)5-4-11(16)17/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSRBGSDKMPINU-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

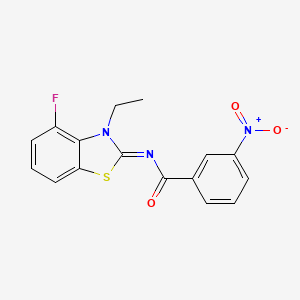

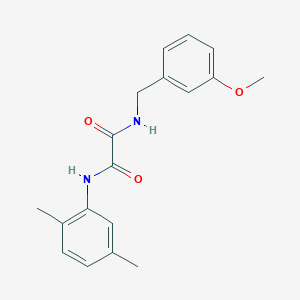

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)

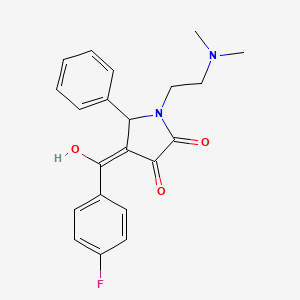

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)

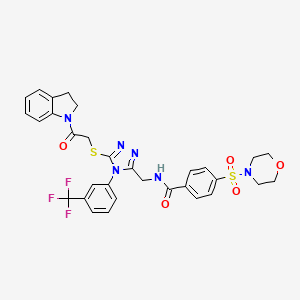

![2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2444364.png)